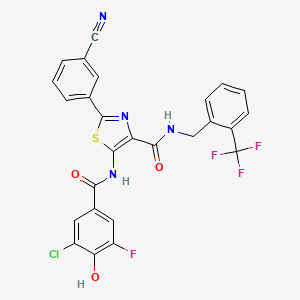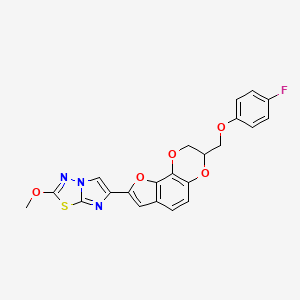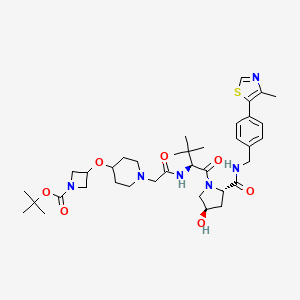
E3 Ligase Ligand-linker Conjugate 75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 75: is a specialized compound used in the field of targeted protein degradation. It is a part of the broader category of Proteolysis Targeting Chimeric Molecules (PROTACs), which are designed to induce the degradation of specific proteins within cells. This compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting a specific protein. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 75 typically involves multiple steps, including the preparation of the ligand for the E3 ubiquitin ligase and the linker. The ligand is often derived from small molecules like (S,R,S)-AHPC, which is based on the von Hippel-Lindau (VHL) protein ligand . The linker is then attached to this ligand through various chemical reactions, such as alkylation or condensation reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 75 undergoes several types of chemical reactions, including:
Substitution Reactions: These are used to attach the linker to the ligand.
Condensation Reactions: These reactions help in forming the final conjugate by linking the ligand and the linker.
Common Reagents and Conditions:
Reagents: Common reagents include alkylating agents, condensation agents, and solvents like dimethyl sulfoxide (DMSO).
Major Products: The major product of these reactions is the this compound itself, which is then used in various applications for targeted protein degradation .
Scientific Research Applications
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 75 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biological research, this compound is used to investigate the roles of specific proteins in cellular processes by selectively degrading them and observing the resulting effects .
Medicine: In medicine, this compound has potential therapeutic applications, particularly in the treatment of diseases like cancer, where it can be used to degrade oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to create new therapies that target specific proteins for degradation .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 75 works by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The ubiquitination process involves the recognition of specific structural motifs in the target protein by the E3 ligase, followed by the formation of an amide isopeptide linkage between the ubiquitin molecule and the target protein .
Comparison with Similar Compounds
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
von Hippel-Lindau-based PROTACs: These use VHL as the E3 ligase ligand.
MDM2-based PROTACs: These use MDM2 as the E3 ligase ligand.
Uniqueness: E3 Ligase Ligand-linker Conjugate 75 is unique due to its specific ligand and linker combination, which allows for the targeted degradation of proteins that may not be effectively targeted by other PROTACs. Its design is optimized for high binding affinity and specificity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C37H54N6O7S |
|---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
tert-butyl 3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C37H54N6O7S/c1-23-31(51-22-39-23)25-10-8-24(9-11-25)17-38-33(46)29-16-26(44)18-43(29)34(47)32(36(2,3)4)40-30(45)21-41-14-12-27(13-15-41)49-28-19-42(20-28)35(48)50-37(5,6)7/h8-11,22,26-29,32,44H,12-21H2,1-7H3,(H,38,46)(H,40,45)/t26-,29+,32-/m1/s1 |
InChI Key |
GMKLOVBWNZCHQF-CZMLNRTDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


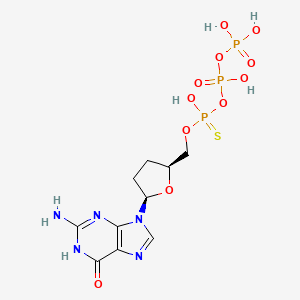
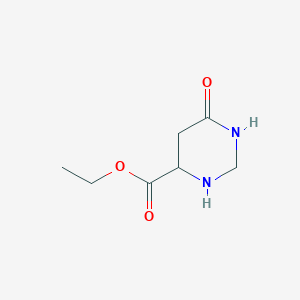
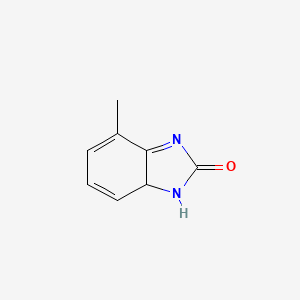

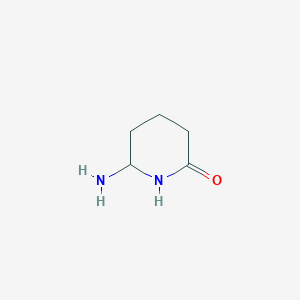
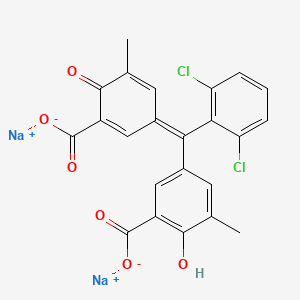

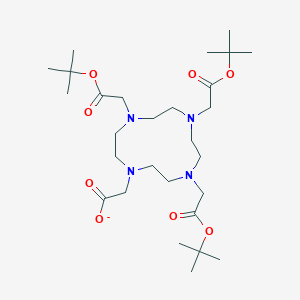

methyl phosphate](/img/structure/B15135221.png)
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
